Cas no 1613-34-9 (2-ethylquinoline)
2-ethylquinoline Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 2-ethyl-
- 2-ethylquinoline
- 1613-34-9
- 2-Ethylquino line
- SCHEMBL153778
- UNII-9S4G87AFMB
- BAA61334
- Q27273022
- EN300-95428
- DTXSID40167106
- AKOS006305111
- 9S4G87AFMB
- SB68178
- 2-ethyl-quinoline
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- MDL: MFCD10699284
- Inchi: 1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3
- InChI Key: XCIZVKSCLVSDHN-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=CC=1CC
Computed Properties
- Exact Mass: 157.08923
- Monoisotopic Mass: 157.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.0500
- Melting Point: 51.53°C (estimate)
- Boiling Point: 245.55°C
- Flash Point: 98.7°C
- Refractive Index: 1.5979
- PSA: 12.89
2-ethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902578-10mg |
2-ethylquinoline |
1613-34-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902578-50mg |
2-ethylquinoline |
1613-34-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E902578-100mg |
2-ethylquinoline |
1613-34-9 | 100mg |
$ 230.00 | 2022-06-05 | ||
| Chemenu | CM238464-1g |
2-Ethylquinoline |
1613-34-9 | 97% | 1g |
$650 | 2022-09-02 | |
| Enamine | EN300-95428-0.05g |
2-ethylquinoline |
1613-34-9 | 95% | 0.05g |
$101.0 | 2024-05-21 | |
| Enamine | EN300-95428-0.1g |
2-ethylquinoline |
1613-34-9 | 95% | 0.1g |
$152.0 | 2024-05-21 | |
| Enamine | EN300-95428-0.25g |
2-ethylquinoline |
1613-34-9 | 95% | 0.25g |
$216.0 | 2024-05-21 | |
| Enamine | EN300-95428-0.5g |
2-ethylquinoline |
1613-34-9 | 95% | 0.5g |
$407.0 | 2024-05-21 | |
| Enamine | EN300-95428-1.0g |
2-ethylquinoline |
1613-34-9 | 95% | 1.0g |
$528.0 | 2024-05-21 | |
| Enamine | EN300-95428-2.5g |
2-ethylquinoline |
1613-34-9 | 95% | 2.5g |
$1034.0 | 2024-05-21 |
2-ethylquinoline Related Literature
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1. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770
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Gang-Wei Wang,Ming-Xing Cheng,Ran-Song Ma,Shang-Dong Yang Chem. Commun. 2015 51 6308
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3. Addition reactions of heterocyclic compounds. Part XLV. New azepines from substituted 2-methylquinolines and dialkyl acetylenedicarboxylatesR. M. Acheson,D. F. Nisbet J. Chem. Soc. C 1971 3291
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4. Aggregative activation in heterocyclic chemistry. Part 5.? Lithiation of pyridine and quinoline with the complex base BuLi·Me2N(CH2)2OLi (BuLi·LiDMAE)Philippe Gros,Yves Fort,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 3597
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Chen Huang,An Li,Zi-Sheng Chao RSC Adv. 2017 7 48275
Additional information on 2-ethylquinoline
Professional Introduction to 2-Ethylquinoline (CAS No. 1613-34-9)
2-Ethylquinoline, with the chemical formula C10H9N and a CAS number of 1613-34-9, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. Quinoline derivatives are well-known for their broad spectrum of biological activities, making them valuable candidates for drug development.
The structural integrity of 2-Ethylquinoline is characterized by a benzene ring fused to a pyridine ring, with an ethyl group attached to the benzene ring. This unique arrangement contributes to its reactivity and makes it a promising intermediate in organic synthesis. The compound exhibits moderate solubility in organic solvents, which facilitates its use in various chemical reactions and formulations.
In recent years, 2-Ethylquinoline has been extensively studied for its pharmacological properties. Research has highlighted its potential as an anti-inflammatory agent, owing to its ability to modulate certain enzymatic pathways involved in inflammation. Additionally, studies suggest that it may have antimicrobial and antifungal properties, making it a candidate for developing novel therapeutic agents against resistant strains of bacteria and fungi.
One of the most intriguing aspects of 2-Ethylquinoline is its role in the development of targeted therapies. Researchers have explored its derivatives as inhibitors of specific enzymes and receptors implicated in various diseases. For instance, modifications to the quinoline core have led to compounds that exhibit selective inhibition of kinases, which are crucial targets in cancer therapy. These findings underscore the importance of 2-Ethylquinoline as a scaffold for drug discovery.
The synthesis of 2-Ethylquinoline can be achieved through several routes, including alkylation of quinoline and condensation reactions involving appropriate precursors. The choice of synthetic pathway often depends on the desired purity and scale of production. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have been employed to enhance yield and efficiency in the synthesis process.
From a spectroscopic perspective, 2-Ethylquinoline exhibits distinct spectral characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR, provides valuable insights into the molecular structure by analyzing the chemical shifts and coupling patterns of hydrogen atoms. Infrared (IR) spectroscopy further confirms functional groups present in the molecule, while mass spectrometry (MS) offers precise molecular weight determination.
The compound's stability under various conditions is another critical factor considered in its application. Studies have demonstrated that 2-Ethylquinoline remains stable under ambient conditions but may degrade when exposed to strong oxidizing agents or extreme temperatures. This information is essential for formulating stable pharmaceutical formulations that maintain efficacy over time.
In conclusion, 2-Ethylquinoline (CAS No. 1613-34-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, the role of 2-Ethylquinoline is expected to expand further, contributing to advancements in medicine and chemistry.
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